An In-depth Technical Guide to the Synthesis of 1-(2-methoxyethyl)-1H-pyrrole-2-carbaldehyde
An In-depth Technical Guide to the Synthesis of 1-(2-methoxyethyl)-1H-pyrrole-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic pathways for producing 1-(2-methoxyethyl)-1H-pyrrole-2-carbaldehyde, a key intermediate in the development of pharmaceuticals and agrochemicals.[1] This document details two primary synthetic routes, including experimental protocols, quantitative data, and visual diagrams of the reaction pathways.
Introduction
1-(2-methoxyethyl)-1H-pyrrole-2-carbaldehyde is a versatile heterocyclic aldehyde. The presence of the N-(2-methoxyethyl) substituent enhances its solubility and reactivity, making it a valuable building block for creating complex molecular architectures in medicinal chemistry and materials science.[1] Its applications include the synthesis of novel therapeutic agents and functional materials.[1] This guide outlines two viable synthetic strategies: the N-alkylation of pyrrole-2-carbaldehyde and the Vilsmeier-Haack formylation of 1-(2-methoxyethyl)-1H-pyrrole.
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 573720-38-4 | Chem-Impex |
| Molecular Formula | C₈H₁₁NO₂ | Chem-Impex |
| Molecular Weight | 153.18 g/mol | Chem-Impex |
| Appearance | Yellow to brown liquid | Chem-Impex |
| Purity | ≥97% | Chem-Impex |
| Boiling Point | 105-107 °C / 0.5 mmHg | Chem-Impex |
| Density | 1.104 g/cm³ | Chem-Impex |
Synthetic Pathways
Two principal pathways for the synthesis of 1-(2-methoxyethyl)-1H-pyrrole-2-carbaldehyde are presented below.
Pathway 1: N-Alkylation of Pyrrole-2-carbaldehyde
This pathway involves the direct alkylation of the commercially available pyrrole-2-carbaldehyde with a suitable 2-methoxyethyl halide. This method is advantageous due to the ready availability of the starting materials. A strong base is typically used to deprotonate the pyrrole nitrogen, forming a nucleophilic anion that subsequently reacts with the alkylating agent.
Logical Workflow for Pathway 1
Caption: N-Alkylation of Pyrrole-2-carbaldehyde.
Experimental Protocol (Adapted from a similar synthesis of 1-(2-(piperidin-1-yl)ethyl)-1H-pyrrole-2-carbaldehyde):
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Deprotonation: To a solution of pyrrole-2-carbaldehyde (1.0 eq) in anhydrous dimethylformamide (DMF), sodium hydride (1.2 eq, 60% dispersion in mineral oil) is added portion-wise at 0 °C under an inert atmosphere. The mixture is stirred at room temperature for 30 minutes.
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Alkylation: 1-bromo-2-methoxyethane (1.1 eq) is added dropwise to the reaction mixture. The resulting solution is stirred at room temperature for 12-24 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting material.
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Work-up: The reaction is quenched by the slow addition of water. The aqueous layer is extracted with ethyl acetate (3 x 50 mL).
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Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford 1-(2-methoxyethyl)-1H-pyrrole-2-carbaldehyde.
Quantitative Data for Pathway 1
| Reactant/Product | Molar Mass ( g/mol ) | Molar Eq. | Theoretical Yield | Actual Yield (%) |
| Pyrrole-2-carbaldehyde | 95.10 | 1.0 | - | - |
| Sodium Hydride (60%) | 40.00 | 1.2 | - | - |
| 1-bromo-2-methoxyethane | 138.99 | 1.1 | - | - |
| 1-(2-methoxyethyl)-1H-pyrrole-2-carbaldehyde | 153.18 | - | 1.0 | Not Reported |
Pathway 2: Vilsmeier-Haack Formylation of 1-(2-methoxyethyl)-1H-pyrrole
This two-step pathway first involves the synthesis of the N-substituted pyrrole intermediate, 1-(2-methoxyethyl)-1H-pyrrole, followed by formylation at the C2 position using the Vilsmeier-Haack reaction.[2][3][4] This is a classic and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[2][3][4]
Logical Workflow for Pathway 2
Caption: Vilsmeier-Haack Formylation of N-substituted Pyrrole.
Experimental Protocols:
Step 1: Synthesis of 1-(2-methoxyethyl)-1H-pyrrole
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Reaction Setup: A mixture of pyrrole (1.0 eq), potassium hydroxide (3.0 eq), and a phase-transfer catalyst such as tetrabutylammonium bromide (0.05 eq) in a suitable solvent like toluene is prepared.
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Alkylation: 1-bromo-2-methoxyethane (1.1 eq) is added, and the mixture is heated to reflux for 4-6 hours.
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Work-up and Purification: After cooling, the reaction mixture is washed with water, and the organic layer is dried and concentrated. The crude product is purified by distillation under reduced pressure.
Step 2: Vilsmeier-Haack Formylation
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Vilsmeier Reagent Formation: In a flask cooled to 0 °C, phosphorus oxychloride (POCl₃, 1.1 eq) is added dropwise to anhydrous dimethylformamide (DMF, 3.0 eq). The mixture is stirred for 30 minutes at this temperature.
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Formylation: A solution of 1-(2-methoxyethyl)-1H-pyrrole (1.0 eq) in DMF is added dropwise to the Vilsmeier reagent at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred for 2-4 hours.
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Hydrolysis: The reaction mixture is poured onto crushed ice and neutralized with an aqueous solution of sodium hydroxide. The mixture is then heated at 60-80 °C for 1 hour to complete the hydrolysis of the iminium salt intermediate.
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Work-up and Purification: After cooling, the product is extracted with an organic solvent (e.g., ethyl acetate), washed with water, dried, and concentrated. The final product is purified by column chromatography or distillation.
Quantitative Data for Pathway 2
| Reactant/Product (Step 1) | Molar Mass ( g/mol ) | Molar Eq. | Theoretical Yield | Actual Yield (%) |
| Pyrrole | 67.09 | 1.0 | - | - |
| 1-bromo-2-methoxyethane | 138.99 | 1.1 | - | - |
| 1-(2-methoxyethyl)-1H-pyrrole | 125.17 | - | 1.0 | Not Reported |
| Reactant/Product (Step 2) | Molar Mass ( g/mol ) | Molar Eq. | Theoretical Yield | Actual Yield (%) |
| 1-(2-methoxyethyl)-1H-pyrrole | 125.17 | 1.0 | - | - |
| Phosphorus Oxychloride | 153.33 | 1.1 | - | - |
| Dimethylformamide | 73.09 | 3.0 | - | - |
| 1-(2-methoxyethyl)-1H-pyrrole-2-carbaldehyde | 153.18 | - | 1.0 | Not Reported |
Spectroscopic Data
Expected ¹H NMR (CDCl₃, 400 MHz) δ (ppm):
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9.5 (s, 1H, -CHO)
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7.1-7.2 (m, 1H, pyrrole H)
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6.8-6.9 (m, 1H, pyrrole H)
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6.2-6.3 (m, 1H, pyrrole H)
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4.2-4.3 (t, 2H, -N-CH₂-)
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3.7-3.8 (t, 2H, -CH₂-O-)
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3.3 (s, 3H, -OCH₃)
Expected ¹³C NMR (CDCl₃, 100 MHz) δ (ppm):
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180-182 (-CHO)
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132-134 (pyrrole C2)
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125-127 (pyrrole C5)
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118-120 (pyrrole C3)
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110-112 (pyrrole C4)
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70-72 (-CH₂-O-)
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58-60 (-OCH₃)
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48-50 (-N-CH₂-)
Expected IR (neat) ν (cm⁻¹):
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2930-2820 (C-H stretch)
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1660-1680 (C=O stretch, aldehyde)
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1540-1560 (pyrrole ring stretch)
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1110-1130 (C-O stretch)
Conclusion
This technical guide has detailed two primary synthetic pathways for the preparation of 1-(2-methoxyethyl)-1H-pyrrole-2-carbaldehyde. Both the N-alkylation of pyrrole-2-carbaldehyde and the Vilsmeier-Haack formylation of N-(2-methoxyethyl)pyrrole offer viable routes to this important synthetic intermediate. The choice of pathway may depend on the availability of starting materials, desired scale of reaction, and laboratory capabilities. The provided experimental protocols and data serve as a valuable resource for researchers and professionals in the fields of organic synthesis and drug development.
